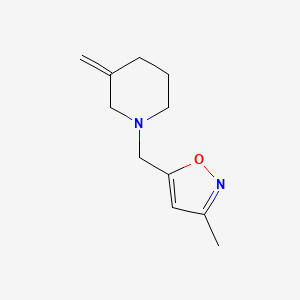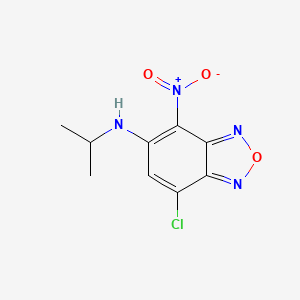![molecular formula C18H16ClN3O3 B2443262 2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 941923-63-3](/img/structure/B2443262.png)
2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Health Impact Studies
Studies on chlorophenoxy herbicides, including compounds similar to the specified chemical, have explored their environmental persistence, toxicological profiles, and potential health impacts. For example, investigations into the exposure to phenoxyherbicides and chlorophenols have examined associations with soft tissue sarcoma, suggesting the need for further research to conclude whether human exposure to these chemicals truly increases cancer risk (Smith et al., 1984). Another study reported on a fatal overdose involving chlorophenoxyacetic acids, indicating the significance of understanding the toxicological aspects of these compounds (Osterloh, Lotti, & Pond, 1983).
Neurotoxicity and Cognitive Effects
Research has also focused on the neurotoxic effects of chlorophenoxy compounds and related chemicals. For instance, a study on dimethylaminoethanol pyroglutamate (DMAE p-Glu), a compound related to cholinergic systems, investigated its potential to counteract memory deficits induced by scopolamine, shedding light on mechanisms that could be relevant to understanding the cognitive impacts of various chemical exposures (Blin et al., 2009).
Exposure and Risk Assessment
The assessment of environmental exposure to chlorophenoxy herbicides and related compounds has been a critical area of research, aiming to understand the extent and implications of human contact with these chemicals. For example, a longitudinal study on the exposures of preschool children to chlorpyrifos and other pesticides highlights the importance of monitoring and evaluating the risks associated with chemical exposures in vulnerable populations (Wilson et al., 2010).
Reproductive Health Research
Investigations into the reproductive effects of exposure to dioxin-contaminated chlorophenols among sawmill workers have explored the potential association with congenital anomalies and adverse reproductive outcomes, contributing to the broader understanding of how exposure to certain chemicals can impact reproductive health (Dimich-Ward et al., 1996).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-3-8-15-20-12(2)17(18(24)22(15)9-11)21-16(23)10-25-14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIIYGJDCLCTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)COC3=CC=C(C=C3)Cl)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)
![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)
![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)
acetate](/img/structure/B2443193.png)



![3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2443200.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole](/img/structure/B2443202.png)